N-Isopropyl-N-methylfuran-2-amine
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Overview
Description
N-Isopropyl-N-methylfuran-2-amine is a heterocyclic amine compound characterized by the presence of a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-N-methylfuran-2-amine typically involves the reaction of furan-2-carboxylic acid with isopropylamine and methylamine under controlled conditions. The reaction is carried out in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-N-methylfuran-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N-Isopropyl-N-methylfuran-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Isopropyl-N-methylfuran-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Isopropyl-N-methylfuran-2-amine: Characterized by the presence of both isopropyl and methyl groups attached to the nitrogen atom.
N,N-Dimethylfuran-2-amine: Contains two methyl groups attached to the nitrogen atom.
N-Isopropylfuran-2-amine: Contains an isopropyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to its specific combination of isopropyl and methyl groups, which may confer distinct chemical and biological properties compared to other similar compounds .
Biological Activity
N-Isopropyl-N-methylfuran-2-amine is a compound that has garnered attention in recent research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, pharmacological profiles, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its furan ring structure, which is known to contribute to various biological activities. The synthesis of this compound typically involves the reaction of furan derivatives with isopropyl and methyl amines. Various synthetic pathways have been explored to optimize yield and purity, including the use of catalytic methods and solvent-free conditions. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its potential as an antimicrobial agent, antitumor compound, and neuroprotective agent.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both standard and clinical strains of bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL .
Bacterial Strain | MIC (µg/mL) |
---|---|
Standard Strain 1 | 0.5 |
Clinical Strain A | 2.0 |
Clinical Strain B | 1.0 |
Antitumor Activity
The antitumor effects of this compound have been investigated in various cancer cell lines. In vitro assays indicated that the compound inhibits cell proliferation in a dose-dependent manner, with IC50 values reported as low as 0.035 µM against Jurkat cells . These findings suggest a promising role for this compound in cancer therapy.
Cell Line | IC50 (µM) |
---|---|
Jurkat | 0.035 |
A549 | 0.1 |
Bel7402 | 0.25 |
Neuroprotective Effects
In addition to its antimicrobial and antitumor properties, this compound has been evaluated for neuroprotective effects. Studies indicate that it can mitigate oxidative stress-induced damage in neuronal cell lines, demonstrating a reduction in apoptosis markers when treated with this compound .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on the efficacy of this compound against Staphylococcus aureus revealed that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly. The study reported a decrease in biofilm biomass by approximately 60% at MIC concentrations . -
Case Study on Antitumor Activity :
In an experimental model using mice implanted with human tumor cells, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at varying doses over a two-week period, showing both safety and efficacy . -
Neuroprotection in Cell Models :
Research involving PC12 cells exposed to hydrogen peroxide demonstrated that this compound significantly reduced cell death rates and improved cell viability by over 50% compared to untreated controls .
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
N-methyl-N-propan-2-ylfuran-2-amine |
InChI |
InChI=1S/C8H13NO/c1-7(2)9(3)8-5-4-6-10-8/h4-7H,1-3H3 |
InChI Key |
PHFFOLXBWLBZHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C1=CC=CO1 |
Origin of Product |
United States |
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